![molecular formula C19H19BrClN3O4 B4972931 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine CAS No. 6015-45-8](/img/structure/B4972931.png)
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, also known as BNECPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of neuroscience. BNECPP is a piperazine derivative that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell signaling, ion transport, and apoptosis. In
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as cell signaling, ion transport, and apoptosis. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to enhance the activity of the sigma-1 receptor, which has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.
Wirkmechanismus
The mechanism of action of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine involves its binding to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell signaling, ion transport, and apoptosis. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to enhance the activity of the sigma-1 receptor, which has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been shown to modulate the activity of other receptors such as the NMDA receptor and the dopamine receptor, which are involved in various neurological processes.
Biochemical and Physiological Effects
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of the sigma-1 receptor, which has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been shown to modulate the activity of other receptors such as the NMDA receptor and the dopamine receptor, which are involved in various neurological processes. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has several advantages for lab experiments. It is a highly pure and high-yield compound that can be synthesized in large quantities. 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been extensively studied for its potential applications in the field of neuroscience, making it a suitable compound for scientific research. However, 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine also has some limitations for lab experiments. It has been shown to have potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One direction is to further explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to investigate its potential applications in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to investigate the potential toxicity of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine at high concentrations and to explore its potential side effects. Finally, future studies may also investigate the potential use of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine involves several steps, including the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form 3-bromo-4-ethoxybenzoyl chloride. This intermediate is then reacted with 1-(2-chloro-4-nitrophenyl)piperazine to form 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. The synthesis of 1-(3-bromo-4-ethoxybenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been optimized to yield high purity and high yield, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
(3-bromo-4-ethoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O4/c1-2-28-18-6-3-13(11-15(18)20)19(25)23-9-7-22(8-10-23)17-5-4-14(24(26)27)12-16(17)21/h3-6,11-12H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPUCIQUGHFADP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387093 | |
Record name | STK099544 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
CAS RN |
6015-45-8 | |
Record name | STK099544 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.